molecular formula C8H12N2O B12365108 3-(aminomethyl)-4,6-dimethylpyridin-2(3H)-one

3-(aminomethyl)-4,6-dimethylpyridin-2(3H)-one

Cat. No.: B12365108
M. Wt: 152.19 g/mol
InChI Key: GJQZZUOMMZCNPD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one is a pyridine derivative with a unique structure that includes an aminomethyl group at the third position and two methyl groups at the fourth and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with 4,6-dimethyl-2-pyridone.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to hydrogenate a precursor compound.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reactant concentrations to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group.

Major Products

    Oxidation Products: N-oxides of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one.

    Reduction Products: Derivatives with modified aminomethyl groups.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine: Lacks the additional methyl groups at the fourth and sixth positions.

    4,6-Dimethyl-2-pyridone: Does not have the aminomethyl group.

    3-(Aminomethyl)-4-methylpyridine: Has only one methyl group at the fourth position.

Uniqueness

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one is unique due to the presence of both the aminomethyl group and the two methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(aminomethyl)-4,6-dimethyl-3H-pyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,4,9H2,1-2H3

InChI Key

GJQZZUOMMZCNPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C1CN)C

Origin of Product

United States

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